Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)-
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Overview
Description
Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- is a chiral organic compound with a unique structure that includes a cyclopentane ring, an amine group, and a 4-methylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- typically involves several steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Amine Group: The amine group is introduced via amination reactions, often using reagents like ammonia or amines under catalytic conditions.
Attachment of the 4-Methylphenoxy Group: This step involves the nucleophilic substitution of a halogenated cyclopentane derivative with 4-methylphenol, often in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Catalytic Processes: Catalysts such as palladium or nickel can be used to facilitate the reactions, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted phenoxy compounds.
Scientific Research Applications
Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine, 2-(4-methoxyphenoxy)-: Similar structure but with a methoxy group instead of a methyl group.
Cyclopentanamine, 2-(4-chlorophenoxy)-: Contains a chlorine atom instead of a methyl group.
Cyclopentanamine, 2-(4-nitrophenoxy)-: Features a nitro group in place of the methyl group.
Uniqueness
Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)- is unique due to its specific chiral configuration and the presence of the 4-methylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of Cyclopentanamine, 2-(4-methylphenoxy)-, (1S,2R)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1821804-12-9 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1S,2R)-2-(4-methylphenoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-12H,2-4,13H2,1H3/t11-,12+/m0/s1 |
InChI Key |
JAXSKSOMHTUQMM-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@@H]2CCC[C@@H]2N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCCC2N |
Origin of Product |
United States |
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